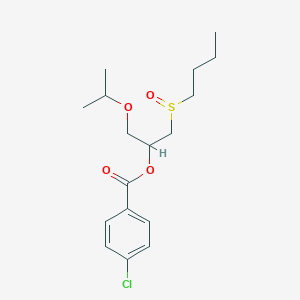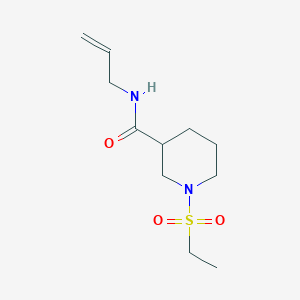
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the sulfoximine family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate is not fully understood. However, it is believed that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been shown to exhibit various biochemical and physiological effects. In addition to its antimicrobial and antitumor activities, this compound has also been found to exhibit significant antioxidant activity. Furthermore, this compound has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate in lab experiments is its potent antimicrobial and antitumor activities. This makes it a valuable compound for studying the mechanisms of action of antimicrobial and antitumor agents. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate. One area of research could focus on the development of more efficient synthesis methods for this compound. In addition, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its antimicrobial and antitumor activities. Furthermore, additional studies could be conducted to explore the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation.
Synthesemethoden
The synthesis of 2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been achieved using various methods. One of the most commonly used methods is the reaction between 4-chlorobenzoic acid and 2-(butylsulfinyl)ethylamine, followed by the reaction of the resulting intermediate with isopropoxymethyl chloride. Other methods include the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethyl isocyanate or the reaction of 4-chlorobenzoic acid with 2-(butylsulfinyl)ethylamine and formaldehyde, followed by the reaction with isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-(butylsulfinyl)-1-(isopropoxymethyl)ethyl 4-chlorobenzoate has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, this compound has also been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
(1-butylsulfinyl-3-propan-2-yloxypropan-2-yl) 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO4S/c1-4-5-10-23(20)12-16(11-21-13(2)3)22-17(19)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIHZHVHYIMAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COC(C)C)OC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-diphenylpropyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B6038585.png)
![2-{[(benzylthio)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B6038588.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B6038599.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![N-(2,4-dimethoxybenzyl)-3-[1-(2-hydroxy-3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6038620.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)